An In-depth Technical Guide to the Physicochemical Properties of 3-(tert-Butyl)-1-(phenylsulfonyl)-1H-pyrrole
An In-depth Technical Guide to the Physicochemical Properties of 3-(tert-Butyl)-1-(phenylsulfonyl)-1H-pyrrole
Executive Summary
This technical guide provides a detailed examination of the physicochemical properties of 3-(tert-Butyl)-1-(phenylsulfonyl)-1H-pyrrole. This compound serves as a valuable intermediate in organic synthesis, primarily due to the directing and activating properties of the N-phenylsulfonyl group, which facilitates regiospecific substitution on the pyrrole ring.[1] Understanding its core properties is paramount for researchers and drug development professionals seeking to optimize reaction conditions, ensure stability, and develop robust analytical methods. This document moves beyond a simple data sheet, offering insights into the causality behind experimental methodologies and providing validated protocols for characterization.
Molecular Identity and Structural Overview
3-(tert-Butyl)-1-(phenylsulfonyl)-1H-pyrrole is a derivative of pyrrole characterized by two key substitutions: a phenylsulfonyl group on the nitrogen atom and a tert-butyl group at the 3-position of the pyrrole ring. The bulky tert-butyl group and the electron-withdrawing phenylsulfonyl moiety significantly influence the molecule's steric and electronic landscape, which in turn dictates its reactivity and physical properties.
The N-phenylsulfonyl group acts as a powerful protecting and directing group. Its electron-withdrawing nature deactivates the pyrrole ring towards electrophilic attack compared to N-unsubstituted pyrroles, but it also directs incoming electrophiles with high regiospecificity. The synthesis of 3-substituted pyrroles is often challenging, and the use of the 1-(phenylsulfonyl) directing group provides an elegant and high-yielding solution for introducing substituents like the tert-butyl group specifically at the 3-position.[1]
Chemical Structure:
A 2D representation of 3-(tert-Butyl)-1-(phenylsulfonyl)-1H-pyrrole.
Core Physicochemical Properties
The following table summarizes the key physicochemical data for the target compound. Where specific experimental data is not publicly available, this is noted, and the property is designated for experimental determination using the protocols outlined in Section 5.
| Property | Value / Expected Value | Source / Method |
| Molecular Formula | C₁₄H₁₇NO₂S | Calculated |
| Molecular Weight | 263.35 g/mol | Calculated |
| Physical State | Solid at 25°C, likely crystalline | Inferred from related compounds[2][3] |
| Melting Point | Not available; requires experimental determination. | N/A |
| Solubility | Expected to be soluble in polar organic solvents (DCM, EtOAc, THF) and poorly soluble in water and non-polar solvents (hexane). | Inferred from synthetic workup procedures[1][2] |
| Chemical Stability | The phenylsulfonyl group can be cleaved with a strong base (e.g., aq. KOH).[1] The molecule is expected to be more stable at neutral to basic pH, as related sulfonyl-containing moieties can undergo acid-catalyzed hydrolysis.[4] | [1][4] |
| pKa | Not available; requires experimental determination. | N/A |
| XLogP3 (Predicted) | ~3.5 - 4.5 | Computational Estimation |
Synthesis and Purification
The synthesis of 3-(tert-Butyl)-1-(phenylsulfonyl)-1H-pyrrole is achieved with high efficiency and regioselectivity via a Friedel-Crafts alkylation reaction.[1] This pathway underscores the powerful directing effect of the N-phenylsulfonyl group.
Synthetic Workflow Diagram
Workflow for the synthesis and purification of the target compound.
Detailed Experimental Protocol: Synthesis
Rationale: This protocol is based on the established Friedel-Crafts alkylation of N-phenylsulfonylpyrrole, which provides excellent regioselectivity for the 3-position due to the electronic and steric nature of the directing group.[1] Anhydrous conditions are critical to prevent the deactivation of the Lewis acid catalyst (AlCl₃).
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Vessel Preparation: Under an inert atmosphere (Nitrogen or Argon), charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel with anhydrous dichloromethane (DCM).
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Catalyst Addition: Cool the solvent to 0°C using an ice bath. Carefully add aluminum chloride (AlCl₃, 1.2 equivalents) portion-wise, ensuring the internal temperature does not exceed 5°C.
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Reactant Addition: Dissolve 1-(phenylsulfonyl)pyrrole (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the internal temperature at 0°C.
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Alkylation: Add tert-butyl chloride (1.1 equivalents) dropwise to the reaction mixture.
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Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
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Workup: Carefully quench the reaction by pouring it slowly into a beaker of crushed ice and water with vigorous stirring.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
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Washing & Drying: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
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Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid via flash column chromatography on silica gel, typically using an eluent system such as ethyl acetate in hexanes.
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Validation: Combine the pure fractions, concentrate, and dry under high vacuum. Confirm the structure and assess purity (>98%) via NMR and HPLC before proceeding with further experiments.
Spectroscopic and Analytical Characterization
A full characterization suite is essential for confirming the identity and purity of the synthesized material. The following are the expected spectral characteristics.
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¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group, likely in the range of δ 1.3-1.5 ppm. Signals for the three distinct pyrrole protons and the five protons of the phenylsulfonyl group will appear in the aromatic region (approximately δ 6.0-8.0 ppm).
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¹³C NMR: The carbon NMR spectrum will display a quaternary carbon and a methyl carbon signal for the tert-butyl group. Additional signals corresponding to the carbons of the pyrrole and phenyl rings will also be present in the aromatic region (δ 110-150 ppm).
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IR (Infrared) Spectroscopy: The IR spectrum should exhibit strong, characteristic absorption bands for the sulfonyl (S=O) stretches, typically found around 1370-1350 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric).[3] Aliphatic and aromatic C-H stretches will also be visible.
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MS (Mass Spectrometry): High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₁₄H₁₇NO₂S) by identifying the molecular ion peak [M+H]⁺ at m/z 264.1053. The isotopic pattern will be consistent with the presence of one sulfur atom.
Experimental Determination of Core Properties
To ensure data integrity, a systematic workflow for determining key physicochemical properties must be employed. The following protocols are designed to be robust and self-validating.
Property Determination Workflow
